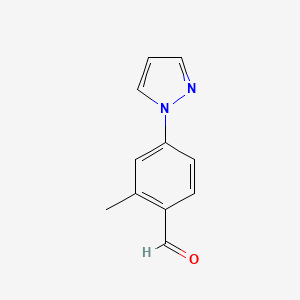

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Übersicht

Beschreibung

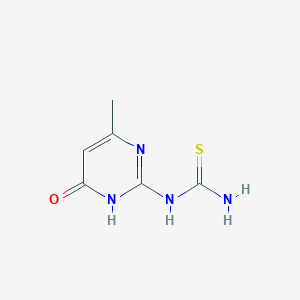

“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is part of a class of compounds known as heterocyclic building blocks .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .

Molecular Structure Analysis

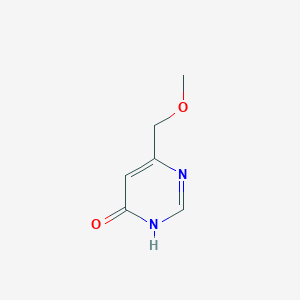

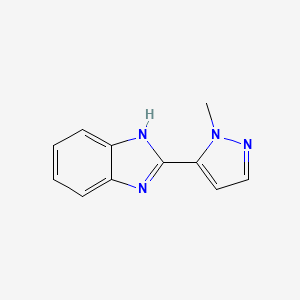

The molecular structure of “2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” consists of a benzene ring substituted with a methyl group and a pyrazole ring attached via a formyl group . The molecular weight of the compound is 186.21 .

Physical And Chemical Properties Analysis

“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a solid compound . Its SMILES string is O=C([H])C1=CC=C(C=C1C)N2N=CC=C2 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is a valuable building block in medicinal chemistry. It’s used to synthesize compounds with potential therapeutic effects. For instance, derivatives of this compound have been studied for their antileishmanial and antimalarial activities . The pyrazole moiety, in particular, is a core structure in many pharmacologically active molecules, offering a wide range of biological activities.

Agriculture

In the agricultural sector, pyrazole derivatives, including those synthesized from 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde, are explored for their pesticidal properties . They serve as precursors for compounds with antifungal , antibacterial , and insecticidal activities, which are crucial for crop protection .

Material Science

This compound is also instrumental in material science. It can be used to create organic semiconductors and photovoltaic materials . The pyrazole ring can contribute to the electronic properties of materials, making them suitable for use in solar cells and light-emitting diodes (LEDs) .

Environmental Science

In environmental science, 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde-derived compounds are being researched for their ability to detect and neutralize pollutants . They may be used in the synthesis of sensors that detect heavy metals and organic pollutants in water sources .

Analytical Chemistry

The compound finds applications in analytical chemistry as well, where it’s used to synthesize analytical reagents . These reagents can be part of chromatographic methods for separating and analyzing complex mixtures, or in spectroscopic analysis for identifying substances .

Biochemistry

In biochemistry, 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is used to study enzyme interactions and metabolic pathways . It can be a precursor for inhibitors that help in understanding the function of enzymes and the biochemical processes they regulate .

Pharmacology

Pharmacologically, this compound is a precursor in the synthesis of drug candidates . It’s involved in the development of new medications by acting as a scaffold for molecules with potential antitumor , antidepressant , and anti-inflammatory properties .

Chemical Engineering

Lastly, in chemical engineering, it’s utilized in the development of catalysts and chemical processes . For example, it can be used to create catalysts that facilitate the synthesis of complex organic molecules, improving the efficiency and sustainability of chemical reactions .

Eigenschaften

IUPAC Name |

2-methyl-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRBBGULNYWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650869 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

CAS RN |

1015845-89-2 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)

![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)

![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)